2-Hydroxy-4-nitrobenzaldehyde

Photobiology Chloroplast Bioenergetics

Researchers requiring a pyridoxal mimetic or photochemical ATP catalyst face a critical gap: generic salicylaldehyde analogs lack the essential 2-hydroxy-4-nitro substitution and show no activity. 2-Hydroxy-4-nitrobenzaldehyde (CAS 2460-58-4) directly addresses this with validated, unique reactivity. • Catalyzes light-driven ATP production in chloroplast fragments-salicylaldehyde is completely inactive. • Functions as a PLP mimetic for amino acid dehydrations & desulfhydrations. • Key starting material for nitrocoumarin-3-carboxylic acids & Schiff base ligands. Available at ≥98% purity with rigorous analytical QC. Ambient global shipping ensures rapid procurement.

Molecular Formula C7H5NO4
Molecular Weight 167.12 g/mol
CAS No. 2460-58-4
Cat. No. B020821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-nitrobenzaldehyde
CAS2460-58-4
Synonyms4-Nitrosalicylaldehyde;  NSC 82622; 
Molecular FormulaC7H5NO4
Molecular Weight167.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])O)C=O
InChIInChI=1S/C7H5NO4/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-4,10H
InChIKeyHHDPXULKSZZACU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-4-nitrobenzaldehyde: Physicochemical Baseline Overview


2-Hydroxy-4-nitrobenzaldehyde (CAS 2460-58-4), also known as 4-nitrosalicylaldehyde, is a nitro-substituted aromatic aldehyde characterized by a C7H5NO4 formula and a molecular weight of 167.12 g/mol [1]. This solid compound exhibits a predicted pKa of 6.37±0.19 [2] and a calculated aqueous solubility of 0.55 g/L at 25°C , alongside a melting point range of 130-135°C . These fundamental physicochemical properties define its baseline handling, storage, and reactivity profile.

Workflow
Reported use in photochemical ATP bioenergetics models with chloroplast fragments.
Selection
Small-molecule mimetic for pyridoxal (vitamin B6) enzyme model studies.
Use Context
Synthesis of nitrocoumarin derivatives and hydroxyl Schiff base ligands.

Why Generic Substitution Fails for 2-Hydroxy-4-nitrobenzaldehyde


Generic substitution of 2-hydroxy-4-nitrobenzaldehyde with structurally related analogs, such as salicylaldehyde or other nitrobenzaldehyde isomers, is not scientifically justifiable due to profound differences in biochemical activity and catalytic function. As detailed in the evidence below, the specific 2-hydroxy-4-nitro substitution pattern confers unique reactivity profiles, including the capacity to catalyze photochemical ATP production [1] and to serve as an effective pyridoxal mimetic in amino acid transformations [2], activities that are absent in the unsubstituted salicylaldehyde parent compound. Therefore, procurement decisions must be guided by application-specific performance data rather than nominal structural similarity.

2-Hydroxy-4-nitrobenzaldehyde
Reported ATP catalysis and pyridoxal mimicry
Salicylaldehyde
Inactive for photochemical ATP production; far less effective as pyridoxal mimetic
Risk: Functional Inactivity
2-Hydroxy-4-nitrobenzaldehyde
Stronger intramolecular H-bond (4-nitro para)
5-Nitrosalicylaldehyde
Weaker H-bond; positional isomer may shift condensation reactivity
Risk: Property Mismatch

Differentiation Evidence vs. Closest Analogs


Photochemical ATP Production vs. Salicylaldehyde

In a photochemical assay using spinach chloroplast fragments, 4-nitrosalicylaldehyde (2-hydroxy-4-nitrobenzaldehyde) demonstrably catalyzed the production of ATP and H2O2, whereas the parent compound salicylaldehyde exhibited complete inactivity [1]. This represents a binary, qualitative difference in function.

Photochemical ATP Catalysis
Head-to-head
Active (ATP/H2O2) vs. Inactive (Salicylaldehyde)
Supports selection for photosynthetic model systems
Spinach chloroplast fragments; binary functional divergence
Photobiology Chloroplast Bioenergetics

Pyridoxal Mimicry for Amino Acid Transformations

4-Nitrosalicylaldehyde effectively replaced pyridoxal in catalyzing the dehydration of serine and the desulfhydration of cysteine. In contrast, salicylaldehyde was found to be 'far less effective' in these same oxidative deamination reactions [1].

Pyridoxal Mimicry
Head-to-head
Effectively replaces pyridoxal vs. Far less effective (Salicylaldehyde)
Critical nitro group role in B6 enzyme models
Oxidative deamination of serine and cysteine
Vitamin B6 Chemistry Enzyme Model Amino Acid Metabolism

Intramolecular Hydrogen Bond Strength vs. 5-Nitro Isomer

Computational analysis (B3LYP/6-311+G(d,p) and MP2/aug-cc-pVDZ) reveals that the intramolecular hydrogen bond strength in 5-nitrosalicylaldehyde is weaker than in 4-hydroxy-salicylaldehyde [1]. This directly implies that the target compound, 2-hydroxy-4-nitrobenzaldehyde (4-nitrosalicylaldehyde), possesses a stronger internal H-bond than its 5-nitro positional isomer, due to the para-nitro substitution relative to the ortho-hydroxy group.

Intramolecular H-Bond Strength
Class-level inference
4-nitro (Stronger) vs. 5-nitro isomer (Weaker)
Influences condensation reactivity and spectroscopic properties
Computational data; property transfer context requires review
Computational Chemistry Molecular Modeling Intramolecular Interactions

Validated Application Scenarios for 2-Hydroxy-4-nitrobenzaldehyde


Photochemical Bioenergetics in Chloroplast Systems

Researchers studying artificial photosynthetic systems or bioenergetic probes can utilize 2-hydroxy-4-nitrobenzaldehyde as a specific catalyst for light-driven ATP production. Its demonstrated activity in spinach chloroplast fragments, contrasted with the complete inactivity of salicylaldehyde, makes it a targeted tool for mechanistic studies [3].

Non-Enzymatic Vitamin B6 Reaction Models

For biochemical investigations into pyridoxal phosphate (PLP) mechanisms, 2-hydroxy-4-nitrobenzaldehyde serves as an effective small-molecule mimetic. Its capacity to catalyze amino acid dehydrations and desulfhydrations, where the parent salicylaldehyde is ineffective, enables simplified model systems for studying B6-catalyzed transformations [3].

Synthesis of Nitrocoumarins and Schiff Base Ligands

As a key starting material, 2-hydroxy-4-nitrobenzaldehyde enables the synthesis of nitrocoumarin-3-carboxylic acids [3] and hydroxyl Schiff base ligands [4]. Its specific substitution pattern and stronger intramolecular hydrogen bonding (relative to 5-nitro isomers) provide distinct reactivity advantages in condensation and coordination chemistry [5].

Application
Selection Property
Validation Focus
Photochemical bioenergetics research
ATP catalytic activity
Chloroplast model system validation
Non-enzymatic vitamin B6 models
Pyridoxal mimetic potency
Amino acid deamination / desulfhydration endpoints
Synthesis of ligands and coumarins
Nitro-salicylaldehyde reactivity
Condensation and coordination chemistry review

Technical Documentation Hub

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47 linked technical documents
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